4'-Chloro-2,4-dimethoxychalcone
Overview
Description
4’-Chloro-2,4-dimethoxychalcone is a chemical compound with the molecular formula C17H15ClO3 . It has a molecular weight of 302.76 .
Synthesis Analysis
Chalcones and their analogs have been an area of great interest in recent years. Researchers have explored new approaches for the synthesis of chalcone derivatives, which have revealed an array of pharmacological and biological effects .Molecular Structure Analysis
The molecular structure of 4’-Chloro-2,4-dimethoxychalcone consists of 17 carbon atoms, 15 hydrogen atoms, 1 chlorine atom, and 3 oxygen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of 4’-Chloro-2,4-dimethoxychalcone include a molecular weight of 302.76 .Scientific Research Applications
Synthesis of Photo-Cross-Linkable Chalcone-Bearing Polyphosphazenes : The study focused on preparing cyclic and high-polymeric phosphazenes with chalcone side groups to study their photochemical behavior, illustrating the potential in material sciences and photochemistry applications (Allcock & Cameron, 1994).
Antimalarial Activity : The analog 2,4-dimethoxy-4'-butoxychalcone exhibited potent antimalarial activity against human and rodent parasites, suggesting a therapeutic application for chalcone derivatives in combating malaria (Chen et al., 1997).
Anodic Reactivity for Synthetic Applications : The anodic oxidation of 4,4′-dimethoxychalcone was investigated for its potential in electrochemical synthesis, leading to the formation of a semi-conducting oligomer, indicating its importance in organic synthesis and material chemistry (Aribi et al., 2016).
Autophagy-Dependent Longevity : 4,4'-dimethoxychalcone was identified as a natural compound with anti-aging properties. It promotes health and longevity across various species by inducing autophagy, signifying potential in aging and pharmacological studies (Carmona-Gutierrez et al., 2019).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 4’-Chloro-2,4-dimethoxychalcone is the autophagy pathway . Autophagy is a cellular process that degrades and recycles cellular components, and it plays a crucial role in maintaining cellular health and function . The compound also interacts with specific GATA transcription factors .
Mode of Action
4’-Chloro-2,4-dimethoxychalcone induces autophagy by inhibiting specific GATA transcription factors, independently of the TORC1 kinase pathway . This interaction results in changes in cellular processes, including lifespan extension and cardioprotection .
Biochemical Pathways
The compound affects the autophagy pathway, which is involved in the degradation and recycling of cellular components . It also impacts the TORC1 kinase pathway, although its effects are independent of this pathway . The compound’s effects on these pathways result in a systemic impact on the metabolome, most prominently characterized by changes in cellular amino acid composition .
Pharmacokinetics
The compound’s molecular weight (30276 Da) and its chemical structure suggest that it may have good bioavailability .
Result of Action
The compound promotes longevity in yeast, worms, and flies, and protects mice from heart injury and liver toxicity . Both the lifespan extension and the cardioprotection depend on autophagy, whereas hepatoprotection does not . The compound might also exert antioxidative effects .
properties
IUPAC Name |
(E)-1-(4-chlorophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClO3/c1-20-15-9-5-13(17(11-15)21-2)6-10-16(19)12-3-7-14(18)8-4-12/h3-11H,1-2H3/b10-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIAYIRFYWCEXLV-UXBLZVDNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=CC(=O)C2=CC=C(C=C2)Cl)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)Cl)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901177287 | |
Record name | (2E)-1-(4-Chlorophenyl)-3-(2,4-dimethoxyphenyl)-2-propen-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901177287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
30929-47-6, 18493-31-7 | |
Record name | (2E)-1-(4-Chlorophenyl)-3-(2,4-dimethoxyphenyl)-2-propen-1-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30929-47-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC159071 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159071 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (2E)-1-(4-Chlorophenyl)-3-(2,4-dimethoxyphenyl)-2-propen-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901177287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4'-CHLORO-2,4-DIMETHOXYCHALCONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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